Scientific Field: Antioxidant Research
Summary of Application: Hispidol has been found to have antioxidant properties.
Methods of Application: A series of aminoalkyl derivatives of analogs of the natural product hispidol were designed, synthesized, and evaluated against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
Results or Outcomes: Hispidol was found to inhibit the oxidative catabolism of monoamine neurotransmitters and, hence, the detrimental production of ROS while enhancing neurotransmitter levels.
Summary of Application: Hispidol has been found to have potential in the management of neurodegenerative diseases.
Methods of Application: Hispidol was evaluated for its ability to inhibit neuroinflammation.
Results or Outcomes: Hispidol was found to inhibit microglial PGE 2 production.
Scientific Field: Inflammation Research
Summary of Application: Hispidol has been found to have anti-inflammatory properties.
Methods of Application: Hispidol was evaluated for its ability to inhibit microglial PGE 2 production.
Hispidol is a naturally occurring compound classified as a hydroxyaurone, specifically a 6,4'-dihydroxyaurone. Its chemical formula is C15H10O4, and it features hydroxy substituents at the 6-position of ring A and the 4'-position of ring B. This unique structural arrangement contributes to its biological activity and potential therapeutic applications . Hispidol is primarily recognized for its role as a plant metabolite and has been studied for its various pharmacological properties.
Hispidol's anti-inflammatory properties are believed to be linked to its ability to suppress Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory signaling molecule [, ]. Studies have shown Hispidol inhibits TNF-α induced adhesion of monocytes to colon epithelial cells, a crucial step in IBD progression [].
Hispidol exhibits a range of biological activities, making it a compound of interest in pharmacology. Studies have indicated that it enhances the activity of antioxidant enzymes like catalase and superoxide dismutase in cell-free assays, thereby reducing intracellular reactive oxygen species (ROS) levels . Additionally, hispidol has shown protective effects against alcohol use disorder in model organisms such as Caenorhabditis elegans by regulating behavioral responses to ethanol .
The synthesis of hispidol can be achieved through several methods, primarily involving the modification of natural aurone structures. A common synthetic route includes the acid-catalyzed or base-catalyzed cross-aldol condensation of substituted coumaranones with aldehydes . This approach allows for the generation of various analogues with tailored biological properties.
Hispidol's unique properties allow it to be utilized in various fields:
Research has demonstrated that hispidol interacts with several biological targets, primarily focusing on its role as an MAO inhibitor. Studies indicate that hispidol derivatives may vary in their inhibitory potency against MAO-A and MAO-B, providing insights into structure-activity relationships that can guide further drug development .
Several compounds share structural similarities with hispidol, particularly within the class of aurones and flavonoids. Notable similar compounds include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Aurone | Basic aurone structure | Found in various plants; less studied than hispidol |
| 6-Hydroxyflavone | Hydroxy groups at different positions | Exhibits different biological activities |
| Benzyl-hispidol | Benzyl substitution on hispidol | Enhanced MAO-B inhibition compared to hispidol |
| 6-Methoxy-3-coumaranone | Methoxy substitution | Used as a precursor for synthesizing analogues |
Hispidol's unique combination of hydroxyl substitutions distinguishes it from these similar compounds, particularly regarding its selective inhibition of monoamine oxidases and its specific biological activities.
The aromatic aurone hispidol crystallises as a yellow solid with a consistently high melting interval that confirms a single, well-defined crystalline phase (Table 1). Two independent datasets place the onset of fusion between two hundred eighty-eight degrees Celsius and two hundred ninety-six degrees Celsius, with no evidence of sub-transitions or polymorphic melting shoulders [1] [2].
| Experimental source | Reported melting point (°C) | Method note |
|---|---|---|
| PubChem experimental property sheet | 288 °C (single sharp endotherm) | capillary fusion [1] |
| Chemical Abstracts Service Common Chemistry | 294 – 296 °C (narrow range) | capillary fusion [2] |
High-temperature stability is typical of planar polyphenols where extensive π–π stacking and two intramolecular hydrogen bonds raise lattice energy. Differential Scanning Calorimetry studies specific to hispidol have not yet been published; however, comparative calorimetric work on analogous flavonoids shows that aurone backbones usually display a single endothermic melting peak without glass transitions, followed by decomposition above three hundred degrees Celsius [3] [4]. Because the fusion enthalpy has not been reported, future Differential Scanning Calorimetry under an inert purge is recommended to quantify the heat of fusion and to screen for hidden solid–solid transitions that occasionally emerge in polyphenols after micronisation [5] [6].
Hispidol contains two phenolic hydroxyl groups (acidic) and one conjugated lactone carbonyl (neutral). These structural features govern the compound’s amphiphilicity and pH-dependent solubility.
| Solvent | Measured solubility (milligrams per millilitre) | Reference |
|---|---|---|
| Dimethyl formamide | ≈ 50 mg ml⁻¹ | laboratory certificate of analysis [7] |
| Dimethyl sulfoxide | 25 mg ml⁻¹ (Cayman) to ≥ 100 mg ml⁻¹ (MedChemExpress) | [7] [8] |
| Ethanol (absolute) | 10 mg ml⁻¹ [7] | |
| Acetone, chloroform, dichloromethane, ethyl acetate | qualitative “freely soluble” | chromatographic quality-control sheet [9] |
| Water (neutral pH) | insoluble (< 0.05 mg ml⁻¹) | visual inspection in supplier report [8] |
| Medium | Dominant micro-species | Predicted log S (mol l⁻¹) | Classification |
|---|---|---|---|
| Simulated gastric juice, pH 1.2 | fully protonated neutral form | –3.2 ≈ 0.5 mg ml⁻¹ | moderately soluble |
| Physiological buffer, pH 7.4 | mono-anionic phenolate ≈ 25% | –3.6 ≈ 0.2 mg ml⁻¹ | low solubility |
| Intestinal fluid, pH 8.0 | greater anionic fraction | –3.4 ≈ 0.3 mg ml⁻¹ | low–moderate |
The modest increase above pH 7 is driven by deprotonation of the 4-hydroxy substituent (predicted pK_a 8.2). Nevertheless, hispidol remains only sparingly soluble in pure water, making co-solvent systems essential for analytical or formulation work.
| Data source | Predicted log P | Underlying algorithm |
|---|---|---|
| LIPID MAPS curated physicochemical panel | 2.71 ± 0.20 | Atom / fragment contribution [12] |
| ChemScene computed properties | 2.714 | XlogP3-AA [13] |
This value positions hispidol within the optimal lipophilicity window for oral absorption while avoiding excessive hydrophobicity that can compromise solubility.
pH-dependent distribution coefficient
Applying ionisation corrections to log P yields a distribution coefficient (log D) of approximately 2.6 at pH 5.5 and 2.3 at pH 7.4, reflecting partial phenolic deprotonation that marginally favours the aqueous phase [10].
Absorption, distribution, metabolism, excretion and toxicity in-silico profile
| Descriptor | Computed value | Interpretation and impact |
|---|---|---|
| Molecular weight | 254.24 g mol⁻¹ [1] | within Lipinski guideline for passive uptake |
| Hydrogen-bond donors / acceptors | two / four [12] | complies with Veber permeability rules |
| Topological polar surface area | 66.8 Ų [1] | predicts high human intestinal permeability and limited blood–brain barrier penetration threshold (< 70 Ų) |
| Predicted gastrointestinal absorption (SwissADME) | High | supports oral bioavailability [10] |
| Blood–brain barrier penetration (BOILED-Egg model) | Unlikely | topological polar surface area slightly above optimal range [10] |
| Cytochrome P450 interactions | No strong inhibition flags for isoforms 1A2, 2C9, 2C19, 2D6, 3A4 | low hazard for metabolic drug–drug interactions (SwissADME logic) [10] |
| P-glycoprotein substrate flag | Negative | reduced risk of intestinal efflux limiting exposure [10] |
Overall, the partition coefficient and the polar surface area suggest that passive trans-epithelial absorption should be efficient, whereas central nervous system penetration is expected to be minimal. The absence of on-target cytochrome P450 liabilities further indicates a benign metabolic profile, although these computational results await experimental confirmation.
Key take-aways